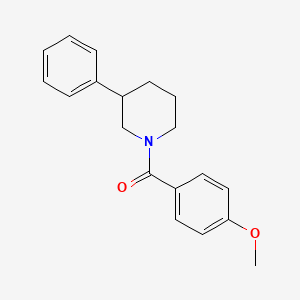

![molecular formula C18H21N3O3 B5540027 (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . Imidazolones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

Synthesis Analysis

Imidazol-4-ones are an important scaffold for a variety of applications. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .

Applications De Recherche Scientifique

Functionalization Reactions in Organic Chemistry

- Experimental and Theoretical Studies : This compound's utility is highlighted in the functionalization reactions of similar structures. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization of 1H-pyrazole-3-carboxylic acid, which shares some structural similarities, emphasizing its potential in creating diverse organic compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Heterocyclic Compounds

- Creation of Varied Heterocycles : In research by Soliman, Bakeer, and Attia (2010), the synthesis of various heterocyclic compounds, including pyrrolinones and benzoxazinones, from benzoyl propionic acid derivatives demonstrates the versatility of similar compounds in heterocyclic chemistry (Soliman, Bakeer, & Attia, 2010).

Acylation Reactions

- Regiospecific Acylation : Hlasta (1990) studied the acylation reactions of imidazo[1,5-a]pyridine, revealing insights into the acylation process of similar structures, which could be relevant for understanding the reactivity of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Hlasta, 1990).

Stereoselective Reactions

- Stereoselective Imidazolidin-4-one Formation : Research by Ferraz et al. (2007) on the stereoselective formation of imidazolidin-4-ones from benzaldehydes and alpha-aminoamides might provide insights into the stereoselectivity potential of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Ferraz et al., 2007).

Synthesis of Enantiopure α-Amino Acids

- Enantiopure α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) explored the synthesis of enantiopure α-amino acids from oxazolidinones. This study's methodology could be extrapolated to similar structures like (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid (Rojas‐Lima et al., 2005).

Potential Antifungal Applications

- Antifungal Agent Synthesis : Nikalje et al. (2015) reported the synthesis of imidazole coupled 1,2,4-triazole-5-carboxylic acids with antifungal properties. This work suggests potential applications of (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid in developing antifungal agents (Nikalje et al., 2015).

Applications in Molecular Frameworks

- Metal-Organic Frameworks : Sen et al. (2014) investigated the construction of charged metal-organic frameworks, highlighting the potential use of compounds like (3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid in creating novel materials (Sen et al., 2014).

Propriétés

IUPAC Name |

(3S,4S)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-2-4-14-10-21(11-15(14)18(23)24)17(22)13-6-3-5-12(9-13)16-19-7-8-20-16/h3,5-9,14-15H,2,4,10-11H2,1H3,(H,19,20)(H,23,24)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTVRNFBJJMJDD-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1C(=O)O)C(=O)C2=CC=CC(=C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC=CC(=C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

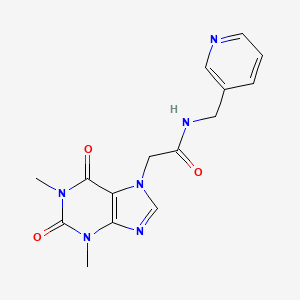

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)

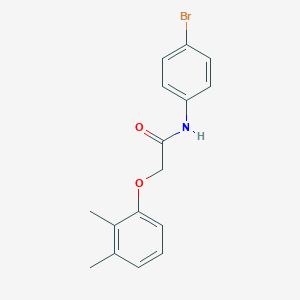

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)